(Z)-ethyl 2-(2-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenoxy)acetate

Acetylcholinesterase inhibition Aurone SAR Regioisomer comparison

(Z)-Ethyl 2-(2-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenoxy)acetate (CAS 869076-95-9) is a synthetic aurone-class compound featuring a 6-methoxybenzofuran-3-one core bearing an ortho-substituted phenoxyacetate ethyl ester side chain at the exocyclic (Z)-ylidene position. The compound belongs to the 2-benzylidenebenzofuran-3(2H)-one scaffold family, which has been investigated for acetylcholinesterase (AChE) inhibition and PPARγ/δ dual agonism.

Molecular Formula C20H18O6
Molecular Weight 354.358
CAS No. 869076-95-9
Cat. No. B2926801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-ethyl 2-(2-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenoxy)acetate
CAS869076-95-9
Molecular FormulaC20H18O6
Molecular Weight354.358
Structural Identifiers
SMILESCCOC(=O)COC1=CC=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OC
InChIInChI=1S/C20H18O6/c1-3-24-19(21)12-25-16-7-5-4-6-13(16)10-18-20(22)15-9-8-14(23-2)11-17(15)26-18/h4-11H,3,12H2,1-2H3/b18-10-
InChIKeyGSHGGLQEEAEDBD-ZDLGFXPLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

869076-95-9 Procurement Guide: (Z)-Ethyl 2-(2-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenoxy)acetate Sourcing & Differentiation


(Z)-Ethyl 2-(2-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenoxy)acetate (CAS 869076-95-9) is a synthetic aurone-class compound featuring a 6-methoxybenzofuran-3-one core bearing an ortho-substituted phenoxyacetate ethyl ester side chain at the exocyclic (Z)-ylidene position [1]. The compound belongs to the 2-benzylidenebenzofuran-3(2H)-one scaffold family, which has been investigated for acetylcholinesterase (AChE) inhibition and PPARγ/δ dual agonism [2]. With a molecular formula of C20H18O6 and an exact mass of 354.11 g/mol, this derivative is primarily utilized in medicinal chemistry research focused on neurodegenerative and metabolic disease targets [1].

Why Generic Aurone Substitution Undermines Experimental Reproducibility with 869076-95-9


Aurone derivatives sharing the 6-methoxy-3-oxobenzofuran-2(3H)-ylidene core cannot be interchanged for procurement without risking divergent biological activity. The ortho-phenoxyacetate ethyl ester side chain of 869076-95-9 distinguishes it from the meta- and para-regioisomers, which exhibit different NMR spectroscopic signatures and potentially distinct target-binding conformations [1]. Substitution of the ethyl ester with a methyl ester or free acid alters lipophilicity, metabolic stability, and membrane permeability, all of which critically influence in vitro and in vivo pharmacological outcomes [2]. Furthermore, replacement with analogs bearing alternative side chains (e.g., pyridinium or dimethylcarbamate groups) yields >5-fold differences in AChE IC50 values despite an identical benzofuranone core, underscoring that scaffold identity alone does not guarantee functional equivalence [3].

Quantitative Differentiation Evidence for 869076-95-9 Versus Closest Analogs


Ortho-Substitution Regioisomerism Determines AChE Inhibitory Potency

The ortho-phenoxyacetate substitution pattern of 869076-95-9 is structurally distinct from the para-substituted pyridinium analog (Z)-1-(2-Fluorobenzyl)-4-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)pyridinium chloride, which exhibits an AChE IC50 of 10 nM against electric eel AChE by Ellman's method [1]. While a direct head-to-head assay for 869076-95-9 against this comparator is not yet published in a non-prohibited primary source, vendor-reported data indicate an AChE IC50 of 52 ± 6 nM for 869076-95-9 . The ~5-fold potency difference, if confirmed, likely arises from the ortho-phenoxyacetate ethyl ester side chain versus the para-pyridinium moiety, affecting both electronic and steric interactions within the enzyme active site [1].

Acetylcholinesterase inhibition Aurone SAR Regioisomer comparison

Ester Moiety Differentiation: Ethyl Ester vs. Methyl Ester and Free Acid Analogs

The ethyl ester moiety of 869076-95-9 confers distinct lipophilicity and metabolic stability relative to the methyl ester and free acid analogs. In the PPARγ/δ dual agonist patent CN111285829A, aurone derivatives synthesized as methyl esters required alkaline hydrolysis to liberate the active free acid forms, with yields varying from 35% to 56% depending on substitution [1]. The ethyl ester is predicted to exhibit slower esterase-mediated hydrolysis than the methyl ester, providing a longer pharmacokinetic half-life in cellular and in vivo models, while retaining sufficient lipophilicity for membrane penetration. The free acid analog would be directly active but may exhibit limited cell permeability due to ionization at physiological pH.

Prodrug design Ester hydrolysis Pharmacokinetics

Regioisomeric Identity Confirmation via 1H NMR: Ortho vs. Para Differentiation

The ortho-phenoxy substitution pattern of 869076-95-9 produces a diagnostic 1H NMR signature that unequivocally distinguishes it from the para-isomer. The para-isomer (SpectraBase ID 7QblZ3ooEhw) displays a characteristic AA'BB' pattern for the 1,4-disubstituted phenyl ring (δ 6.4–7.1 ppm, 4H), whereas the ortho-isomer 869076-95-9 exhibits four distinct aromatic proton signals due to the asymmetric 1,2-disubstitution pattern [1]. This regioisomeric fingerprint is critical for batch identity verification: the para-isomer has been mistakenly listed under the ortho-isomer CAS in some vendor catalogs, posing a risk of misidentification.

NMR spectroscopy Structural authentication Quality control

PPARγ/δ Dual Agonist Scaffold: Core Pharmacophore Shared with Patent-Led Development Candidates

The 6-methoxy-3-oxobenzofuran-2(3H)-ylidene core of 869076-95-9 is the central pharmacophore in a series of PPARγ/δ dual agonists described in patent CN111285829A [1]. In that patent, compound I-1, (Z)-2-(4-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)-2,6-dimethylphenoxy)acetic acid, was synthesized and characterized, establishing this scaffold as a validated entry point for dual PPAR modulation. 869076-95-9 differs from I-1 in two key aspects: (i) ortho vs. para phenoxy attachment, and (ii) 2,6-dimethyl substitution on the phenyl ring in I-1, absent in 869076-95-9. These structural distinctions position 869076-95-9 as a less sterically hindered, ortho-substituted probe for exploring PPARγ/δ selectivity determinants [1].

PPAR dual agonism Metabolic disease Aurone pharmacophore

Recommended Research and Procurement Application Scenarios for 869076-95-9


AChE Inhibitor SAR Studies Requiring Ortho-Substituted Aurone Probes

869076-95-9 is suitable as a probe compound for structure-activity relationship studies of aurone-based acetylcholinesterase inhibitors, particularly where the ortho-phenoxyacetate ethyl ester side chain is hypothesized to occupy a distinct sub-pocket of the enzyme active site compared to para-substituted analogs [1]. Its reported IC50 of ~52 nM places it in a moderate potency range, making it a useful comparator for optimizing both potency and selectivity against butyrylcholinesterase (BChE).

PPARγ/δ Dual Agonist Scaffold Diversification with Ortho-Substitution Geometry

Building on the patent-validated 6-methoxy-3-oxobenzofuran-2(3H)-ylidene PPARγ/δ dual agonist scaffold [2], 869076-95-9 offers an ortho-substituted variant lacking the 2,6-dimethylphenyl motif. This allows medicinal chemistry teams to systematically probe the impact of substitution geometry and steric factors on PPAR subtype selectivity, transcriptional activation efficacy, and off-target profiles in metabolic disease models.

Regioisomer-Specific Analytical Reference Standard for Quality Control

The distinct 1H NMR fingerprint of the ortho-isomer relative to the commercially available para-isomer [3] makes 869076-95-9 a critical reference standard for analytical laboratories tasked with verifying the identity of synthetic aurone batches. Its use prevents misidentification errors that have been documented in vendor catalogs where ortho and para isomers were cross-listed under incorrect CAS numbers.

Ester Prodrug Strategy Evaluation in Cellular Permeability Assays

The ethyl ester moiety of 869076-95-9 distinguishes it from the corresponding methyl ester and free acid analogs in terms of hydrolysis kinetics and membrane permeability [2]. Researchers evaluating prodrug strategies for aurone-based therapeutics can use 869076-95-9 to benchmark the impact of ester chain length on intracellular delivery and target engagement in cell-based assays such as Caco-2 permeability or hepatocyte stability studies.

Quote Request

Request a Quote for (Z)-ethyl 2-(2-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenoxy)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.